3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride
Overview
Description
3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride is a versatile chemical compound widely used in scientific research. It exhibits significant potential in medicinal chemistry, particularly in drug development and synthesis. This compound is known for its unique structure, which combines a piperidine ring with an oxanone moiety, making it a valuable building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride typically involves the reaction of piperidine with an appropriate oxanone precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form, which is more stable and easier to handle.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can convert the oxanone moiety to an alcohol group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxanone and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biological mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine used in various chemical reactions.
Oxanone Derivatives: Compounds with similar oxanone moieties but different substituents.
Piperidine Derivatives: Compounds with modified piperidine rings, such as piperine and evodiamine.
Uniqueness
3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride is unique due to its combined structure of piperidine and oxanone, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(piperidin-1-ylmethyl)oxan-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11-4-7-14-9-10(11)8-12-5-2-1-3-6-12;/h10H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYBRZUYXERGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COCCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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